"synthesis and characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide"
"synthesis and characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide"
An In-depth Technical Guide to the Synthesis and Characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride, a reactive intermediate formed through the application of the Vilsmeier-Haack reaction to 4-mercaptobenzaldehyde. The nomenclature used for the target compound, while not conforming to strict IUPAC standards, points towards the product of the reaction between 4-mercaptobenzaldehyde and the Vilsmeier reagent. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis of functionalized aryl thioethers and their reactive intermediates. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and outline a comprehensive characterization strategy using modern spectroscopic techniques.
Introduction and Scientific Context
Aryl thioethers are a class of organic compounds that are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active molecules and functional materials.[1][2][3] The introduction of a formyl group (an aldehyde) onto the aromatic ring further enhances the synthetic utility of these molecules, providing a reactive handle for further chemical transformations. The target molecule, 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride, is best understood as a stable intermediate resulting from the reaction of 4-mercaptobenzaldehyde with a Vilsmeier reagent.
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds.[4][5][6] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic species known as the Vilsmeier reagent.[6] While traditionally used for C-formylation of activated arenes, the Vilsmeier reagent also reacts with other nucleophiles, including thiols.
This guide will focus on the synthesis of the S-formylated intermediate, which we will refer to as 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride for consistency with the topic. Understanding the synthesis and properties of this intermediate is crucial for its subsequent use in organic synthesis.
Synthesis Methodology
The synthesis of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride is predicated on the generation of the Vilsmeier reagent followed by a nucleophilic attack from the sulfur atom of 4-mercaptobenzaldehyde.
Mechanistic Principles
The synthesis proceeds in two key stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6] This reagent is the key formylating agent in the reaction.
-
Nucleophilic Attack by Thiol: The electron-rich sulfur atom of 4-mercaptobenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a stable S-C bond and the generation of the target dimethylformamidinium salt.
Experimental Protocol
This protocol is a self-validating system designed for the safe and efficient synthesis of the target compound.
Materials and Reagents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
4-Mercaptobenzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of nitrogen.
-
Vilsmeier Reagent Generation: Anhydrous N,N-dimethylformamide (1.2 equivalents) is dissolved in anhydrous dichloromethane and the solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (1.0 equivalent) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred at this temperature for an additional hour, during which the Vilsmeier reagent precipitates as a white solid.
-
Addition of Thiol: A solution of 4-mercaptobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cold suspension of the Vilsmeier reagent.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is then stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled in an ice bath and anhydrous diethyl ether is added to precipitate the product. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride as a solid.
Rationale Behind Experimental Choices
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware must be thoroughly dried and anhydrous solvents used to prevent the decomposition of the reagent and ensure a high yield of the desired product.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the oxidation of the thiol starting material and protects the reaction from atmospheric moisture.
-
Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and prevent the formation of unwanted byproducts.
-
Dropwise Addition: The slow, dropwise addition of reagents helps to dissipate heat and maintain control over the reaction.
Characterization of the Synthesized Compound
A thorough characterization of the synthesized 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride is essential to confirm its structure and purity. The following spectroscopic techniques are recommended.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets, ~7.5-8.0 ppm), Aldehyde proton (singlet, ~9.9-10.1 ppm), Iminium proton (singlet, ~8.5-9.0 ppm), N-methyl protons (two singlets, ~3.4-3.7 ppm due to restricted rotation).[7][8][9] |
| ¹³C NMR | Aldehyde carbonyl carbon (~190-195 ppm), Iminium carbon (~160-165 ppm), Aromatic carbons (~125-145 ppm), N-methyl carbons (~35-45 ppm).[7][10] |
| IR (Infrared) Spectroscopy | Strong C=O stretch (aldehyde) ~1700 cm⁻¹, Strong C=N⁺ stretch (iminium) ~1650-1680 cm⁻¹, C-S stretch ~600-800 cm⁻¹, Aromatic C-H stretches ~3000-3100 cm⁻¹.[11] |
| Mass Spectrometry (ESI-MS) | The molecular ion of the cation [M]⁺ should be observed at m/z corresponding to C₁₀H₁₃N₂OS⁺. |
Data Interpretation
-
¹H and ¹³C NMR: The presence of two distinct signals for the N-methyl groups in both the proton and carbon NMR spectra is a key indicator of the iminium structure, arising from the partial double bond character of the C-N bond which restricts rotation.[7][12] The downfield shifts of the aldehyde and iminium protons are characteristic of these functional groups.
-
IR Spectroscopy: The strong absorption bands for the carbonyl and iminium groups are diagnostic. The precise positions of these bands can provide insight into the electronic environment of the molecule.
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing this ionic compound, and will show the mass of the cationic portion of the molecule.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Proposed Structure and Key Groups
Caption: Proposed structure and key functional groups.
Conclusion
This guide has detailed a robust and scientifically sound approach to the synthesis and characterization of 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamidinium chloride. By understanding the principles of the Vilsmeier-Haack reaction and applying rigorous experimental and analytical techniques, researchers can confidently synthesize and verify this valuable synthetic intermediate. The provided protocols and characterization data serve as a reliable foundation for further exploration of the chemistry of this and related compounds.
References
- Mignani, S., et al. (2016). The Thioether Bond as a Cornerstone in Medicinal Chemistry: An Overview of Its Biological Applications. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Dimethylformamide. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Wang, L., et al. (2019). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 10(1), 239-245.
- Reddy, T. J., et al. (2012). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research, 4(1), 337-343.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of different ratio of 1(DMF) 4 (14.59mM in DMSO-d 6 )... Retrieved from [Link]
- Gentry, Z., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907–2912.
-
ACS Green Chemistry Institute. (2021). Thioether Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aryl thioethers via transition‐metal‐catalysis. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). N,N-dimethylformamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). Dimethylformamide IR Spectrum: A Brief Overview. Retrieved from [Link]
- Li, F., et al. (2016). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry, 12, 1229–1234.
- Al-Mousawi, S. M., et al. (2021). Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Advances, 11(56), 35575-35580.
-
ResearchGate. (n.d.). Synthesis of diaryl thioethers from aryl halides and potassium thiocyanate. Retrieved from [Link]
- Ohashi, K., et al. (n.d.). Infrared spectroscopic and computational studies of Co(ClO_4)_2 dissolved in N,N-dimethylformamide (DMF). Journal of Molecular Liquids, 215, 59-66.
- Singh, A., et al. (2017). Spectroscopy of N,N-dimethylformamide in the VUV and IR regions: Experimental and computational studies. The Journal of Chemical Physics, 147(22), 224305.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
NIST. (n.d.). Formamide, N,N-dimethyl-. Retrieved from [Link]
- Vizer, S. A., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1948.
-
ResearchGate. (n.d.). Oxidative amidation of 4-methylbenzaldehyde: (a) with DMF in the... Retrieved from [Link]
- Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(81), 78099-78129.
-
FooDB. (n.d.). Showing Compound N,N-Dimethylformamide (FDB004724). Retrieved from [Link]
-
mVOC 4.0. (n.d.). N,N-dimethylformamide. Retrieved from [Link]
- Google Patents. (n.d.). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
-
INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Some reactions of DMF‐DMA reagent with methylene groups. Retrieved from [Link]
-
Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information. Retrieved from [Link]
-
PubMed. (1995). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. Retrieved from [Link]
Sources
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. rsc.org [rsc.org]
- 11. Spectroscopy of N,N-dimethylformamide in the VUV and IR regions: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethylformamide - Wikipedia [en.wikipedia.org]




| Oxidative degradation of the aldehyde group.[